molecular formula C7H7BrClNOS B1422458 N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide CAS No. 1269151-62-3

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide

Cat. No.: B1422458
CAS No.: 1269151-62-3
M. Wt: 268.56 g/mol
InChI Key: XPFDDGKYJPRDAF-UHFFFAOYSA-N
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Description

“N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide” is a chemical compound with the CAS Number: 1269151-62-3 . It has a molecular weight of 268.56 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H7BrClNOS/c8-5-1-6(12-4-5)3-10-7(11)2-9/h1,4H,2-3H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 268.56 . It is stored at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Antimalarial Properties : A derivative, synthesized via Suzuki cross-coupling and tested for antimalarial activity, demonstrated significant effectiveness against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Görlitzer et al., 2006).

  • Herbicidal Activities : N-(1-Arylethenyl)-2-chloroacetamides, including derivatives of N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide, have been synthesized and tested for their herbicidal efficacy. Some derivatives showed high activity against upland weeds (Okamoto et al., 1991).

  • Fungicidal Applications : The synthesis and application of N-(4-bromo-2-methylphenyl)-2-chloroacetamide (a closely related compound) have been explored, showing excellent microbiocidal activity in coatings (Ren Yu-hong & Oai Joint, 2002).

Structural and Molecular Studies

  • Conformational Analysis : Studies on the molecular conformations and supramolecular assembly of halogenated C,N-diarylacetamides, which are structurally similar to this compound, have been reported. These studies provide insights into the molecular interactions and stability of these compounds (Nayak et al., 2014).

  • Spectroscopic and Quantum Mechanical Studies : Research on benzothiazolinone acetamide analogs, related to this compound, has been conducted to study their vibrational spectra, electronic properties, and ligand-protein interactions. This research is pivotal in understanding the molecular behavior and potential applications of these compounds (Mary et al., 2020).

Chemical Synthesis and Reactions

  • Synthesis Techniques : Research has been conducted on efficient synthesis methods for compounds structurally related to this compound, highlighting the importance of innovative synthesis techniques in pharmaceutical and chemical research (Haggam, 2021).

  • Crystal Structure Analysis : The study of the crystal structure of 4-bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole, a related compound, offers insights into the structural properties and potential applications of similar bromothiophen derivatives (Geiger et al., 2014).

Future Directions

The future directions for “N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide” could involve further studies on its synthesis, chemical reactions, and potential applications. Given the interest in related compounds for their antimicrobial and antiproliferative activities , this compound could also be studied in these contexts.

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNOS/c8-5-1-6(12-4-5)3-10-7(11)2-9/h1,4H,2-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFDDGKYJPRDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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